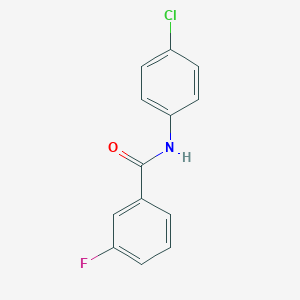

N-(4-chlorophenyl)-3-fluorobenzamide

Description

N-(4-Chlorophenyl)-3-fluorobenzamide is a halogenated aromatic amide characterized by a benzamide core substituted with a fluorine atom at the meta position and a 4-chlorophenyl group attached via an amide linkage. This compound is structurally tailored to optimize electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Its synthesis typically involves coupling 3-fluorobenzoyl chloride with 4-chloroaniline derivatives under basic conditions, as seen in analogous compounds .

Properties

Molecular Formula |

C13H9ClFNO |

|---|---|

Molecular Weight |

249.67 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-3-fluorobenzamide |

InChI |

InChI=1S/C13H9ClFNO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) |

InChI Key |

OHQGLWLRBYMFAP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides and Maleimides

Key Findings:

- N-(4-Chlorophenyl)maleimide Derivatives: In antiproliferative assays (HG-3 cells), N-(4-chlorophenyl)maleimide (20b) exhibited a mean IC50 of 0.76 µM, outperforming analogs with nitro (25b, IC50 = 35% viability) or fluoro (25h, 35% viability) substituents. The chloro group enhances lipophilicity and target binding compared to smaller halogens like fluorine . In enzyme inhibition studies, N-(4-chlorophenyl)maleimide (22) showed moderate inhibitory activity (IC50 = 7.24 µM) against monoacylglycerol lipase (MGL), while bromo (25, IC50 = 4.37 µM) and iodo (28, IC50 = 4.34 µM) analogs were more potent. This suggests that larger halogens improve MGL binding, likely due to enhanced van der Waals interactions .

- N-(4-Fluorophenyl)-3-fluorobenzamide (45): Structurally similar to the target compound but with a 4-fluorophenyl group, this analog was synthesized via 3-fluorobenzoyl chloride and 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine.

Table 1: Comparison of Halogen-Substituted Analogs

| Compound | Substituents | Biological Activity (IC50 or % Viability) | Key Property Influence |

|---|---|---|---|

| N-(4-Chlorophenyl)-3-fluorobenzamide | 3-F, 4-Cl | Not reported | Balanced lipophilicity, electron withdrawal |

| N-(4-Chlorophenyl)maleimide (20b) | 4-Cl | IC50 = 0.76 µM (HG-3 cells) | Enhanced antiproliferative activity |

| N-(4-Fluorophenyl)-3-fluorobenzamide (45) | 3-F, 4-F | Not reported | Reduced steric bulk vs. chloro |

| N-(4-Iodophenyl)maleimide (28) | 4-I | IC50 = 4.34 µM (MGL inhibition) | Increased van der Waals interactions |

Heterocyclic and Triazole Derivatives

- 1,2,5-Oxadiazole Derivatives (46): Compound 46 (N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide) incorporates an oxadiazole ring, which may enhance metabolic stability and π-π stacking interactions.

- Triazole Thiones (4a–5d): Fluorobenzamide-containing triazole derivatives (e.g., 4a–5d) demonstrated improved insecticidal and agrochemical activities compared to non-fluorinated analogs. The fluorine atom likely stabilizes the amide bond against hydrolysis, extending half-life .

Structural and Electronic Considerations

- Chlorine (4-position): Increases lipophilicity (Cl logP = 0.71) and steric bulk compared to fluorine, improving membrane permeability.

- Comparative Stability :

- Fluorine’s small size and high electronegativity reduce metabolic degradation, as seen in triazole derivatives . Chlorine’s larger size may enhance binding in hydrophobic enzyme pockets, as observed in maleimide inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.